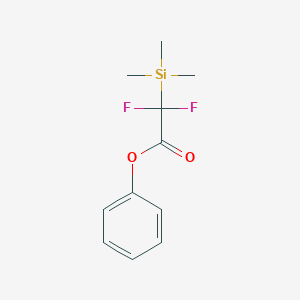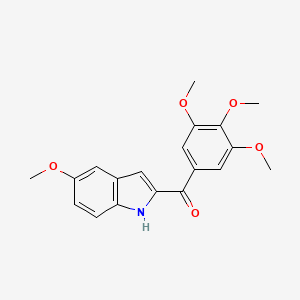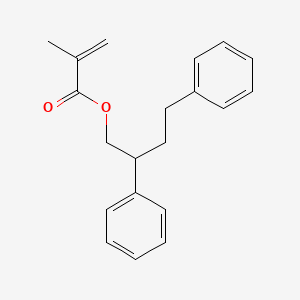
Benzene, 5-(3-bromopropoxy)-1,2,3-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 5-(3-bromopropoxy)-1,2,3-trimethoxy- is an organic compound with the molecular formula C12H17BrO4 It is a derivative of benzene, where the benzene ring is substituted with three methoxy groups and a 3-bromopropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 5-(3-bromopropoxy)-1,2,3-trimethoxy- typically involves the reaction of 1,2,3-trimethoxybenzene with 3-bromopropanol in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Substitution Reactions: Benzene, 5-(3-bromopropoxy)-1,2,3-trimethoxy- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, metal catalysts.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized products.
Reduction: Alcohols or alkanes.
Applications De Recherche Scientifique
Benzene, 5-(3-bromopropoxy)-1,2,3-trimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activity. It may be used in the study of enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties. It may be used in the development of new drugs or as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the manufacture of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of Benzene, 5-(3-bromopropoxy)-1,2,3-trimethoxy- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromopropoxy group can act as a reactive site for further chemical modifications, allowing the compound to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Benzene, 1,2,3-trimethoxy-: Lacks the bromopropoxy group, making it less reactive in nucleophilic substitution reactions.
Benzene, 5-(3-chloropropoxy)-1,2,3-trimethoxy-: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and chemical properties.
Benzene, 5-(3-iodopropoxy)-1,2,3-trimethoxy-:
Uniqueness: Benzene, 5-(3-bromopropoxy)-1,2,3-trimethoxy- is unique due to the presence of the bromopropoxy group, which provides a reactive site for various chemical reactions. This makes it a versatile compound for use in synthetic chemistry and other scientific research applications.
Propriétés
Numéro CAS |
204979-20-4 |
|---|---|
Formule moléculaire |
C12H17BrO4 |
Poids moléculaire |
305.16 g/mol |
Nom IUPAC |
5-(3-bromopropoxy)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C12H17BrO4/c1-14-10-7-9(17-6-4-5-13)8-11(15-2)12(10)16-3/h7-8H,4-6H2,1-3H3 |
Clé InChI |
NBMXGXQPMNZIQU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)OCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)
![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)


![{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid](/img/structure/B14253260.png)

![Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate](/img/structure/B14253268.png)

![4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14253276.png)


![11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid](/img/structure/B14253298.png)


